molecular formula C9H11N3O2 B14227226 5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one CAS No. 824933-21-3

5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B14227226
CAS No.: 824933-21-3
M. Wt: 193.20 g/mol
InChI Key: BDCARSVBRVSSFD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of an oxazolidinone ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-(aminomethyl)pyridine with a suitable carbonyl compound under controlled conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic and biological activities, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a pyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

824933-21-3

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(aminomethyl)-3-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H11N3O2/c10-5-7-6-12(9(13)14-7)8-3-1-2-4-11-8/h1-4,7H,5-6,10H2

InChI Key

BDCARSVBRVSSFD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=N2)CN

Origin of Product

United States

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